LY2940094, also known as BTRX-246040, is a potent and selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). [, ] This receptor is found throughout the central and peripheral nervous systems and plays a role in various physiological functions, including pain perception, mood regulation, feeding behavior, and addiction. [, , ] LY2940094 acts by competitively binding to the NOP receptor, blocking the actions of its endogenous ligand, nociceptin/orphanin FQ. [] This pharmacological action makes LY2940094 a valuable tool for investigating the therapeutic potential of targeting the NOP receptor in various neurobehavioral disorders. []
LY2940094 was developed by Eli Lilly and Company as part of their research into opioid receptor pharmacology. It is classified as a small molecule drug with high potency and selectivity for the NOP receptor, showing minimal affinity for other opioid receptors such as mu, kappa, or delta receptors . This specificity is crucial for minimizing side effects commonly associated with broader opioid receptor antagonists.
The synthesis of LY2940094 involves several key steps that utilize standard organic chemistry techniques. The compound is typically synthesized through a series of reactions that include:
The detailed synthetic pathway typically includes various protective group strategies to control reactivity at different functional sites on the molecule.
LY2940094 has a complex molecular structure characterized by its cyclic peptide framework. The molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 366.43 g/mol. The structure features:
The three-dimensional conformation of LY2940094 allows it to effectively fit into the binding pocket of the NOP receptor, which is crucial for its antagonistic activity .
LY2940094 participates in specific chemical reactions primarily related to its interactions with biological targets rather than traditional organic reactions. Its primary reaction mechanism involves:
These interactions have been studied extensively in vitro and in vivo using various animal models to elucidate its pharmacological profile .
The mechanism of action of LY2940094 centers around its role as an antagonist at the nociceptin/orphanin FQ receptor. Upon administration:
Research indicates that this antagonism can lead to antidepressant-like effects in preclinical models, supporting its potential use in treating major depressive disorder .
Relevant data indicate that LY2940094 maintains its activity across a range of pH levels typical for biological environments .
LY2940094 has several promising applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3